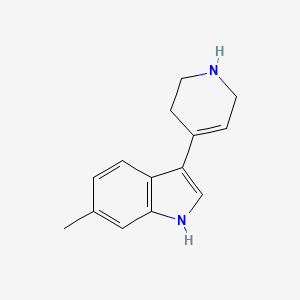

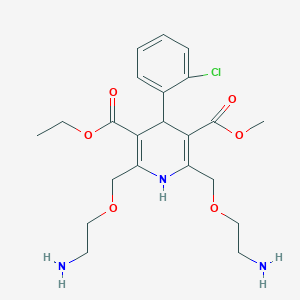

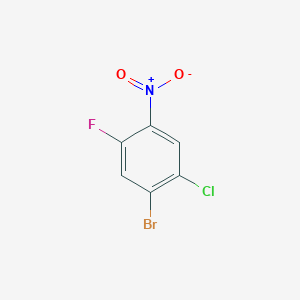

![molecular formula C8H10N4 B1279423 2-(2H-苯并[d][1,2,3]三唑-2-基)乙胺 CAS No. 69980-83-2](/img/structure/B1279423.png)

2-(2H-苯并[d][1,2,3]三唑-2-基)乙胺

描述

“2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine”, also known as BTA-1, is a chemical compound with the molecular formula C8H10N4 . It is a derivative of benzotriazole and is commonly used as a stabilizer and corrosion inhibitor in a variety of industrial applications, including the manufacturing and processing of metals, plastics, and rubber .

Synthesis Analysis

A selective and scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid starting from 1-fluoro-2-nitrobenzene derivatives is presented . The four-step synthesis introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .

Molecular Structure Analysis

The molecular structure of “2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” was elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .

Chemical Reactions Analysis

1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . This review provides a library of all synthetic routes used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” include a density of 1.3±0.1 g/cm3, boiling point of 320.0±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 56.2±3.0 kJ/mol, and flash point of 147.3±28.4 °C .

科学研究应用

P-Type Semiconductors in Organic Field-Effect Transistors

This compound has been used in the creation of Donor–π–Acceptor–π–Donor compounds, which have been tested in organic field-effect transistors (OFETs). The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .

Antimicrobial Activity

A new series of compounds based on 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine have been synthesized and tested for their antimicrobial activity. The compounds showed significant antibacterial activity and moderate antifungal activity .

pH Responsive Organogels

The compound has been used in the creation of organogels that are responsive to pH stimuli or to the presence of metal cations. These gels have also proved to be useful vehicles to crystallize pharmaceutical drugs .

作用机制

Target of Action

It has been found to show significant antimicrobial activity . In the active site region of oxidoreductase 1XDQ protein, Glu 48, Tyr47, Phe46, Gly205 can play an important role showing antibacterial activity .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

It’s known that the compound has significant interactions with nek2, exhibiting −105 kcal mol −1 binding energy . This suggests that it may affect pathways involving NEK2, a protein kinase involved in cell cycle regulation.

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3200±440 °C and a predicted density of 133±01 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Result of Action

It’s known that the compound shows significant antimicrobial activity . It has also been found to act as a p-type semiconductor in organic field-effect transistors .

Action Environment

The action, efficacy, and stability of 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine can be influenced by various environmental factors. For instance, it’s known that the compound forms robust thermally stable gels in a range of solvents down to 0.1 wt% . This suggests that the compound’s action may be influenced by the solvent environment.

未来方向

The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . This suggests that “2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” and its derivatives have a promising future in the field of organic synthesis.

属性

IUPAC Name |

2-(benzotriazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INACWHUYXXAULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440647 | |

| Record name | 2-(2H-Benzotriazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine | |

CAS RN |

69980-83-2 | |

| Record name | 2-(2H-Benzotriazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

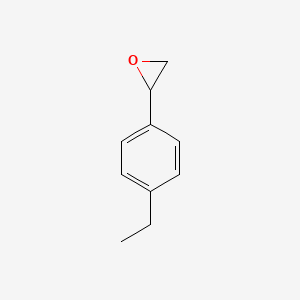

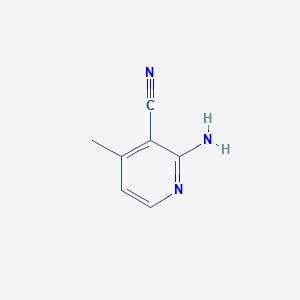

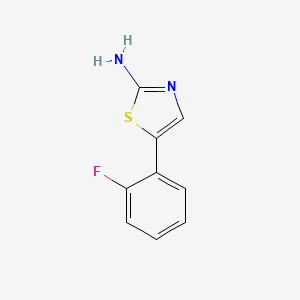

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

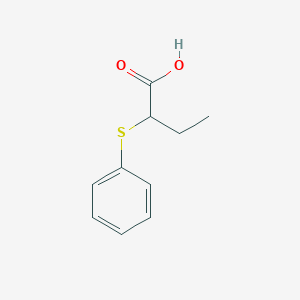

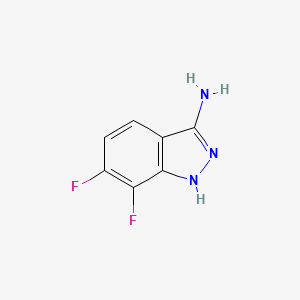

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)

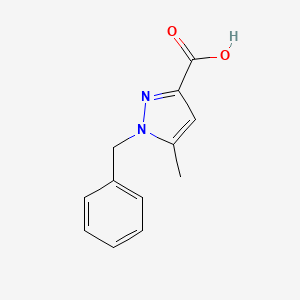

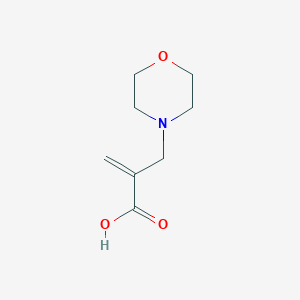

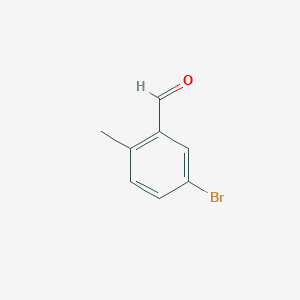

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)